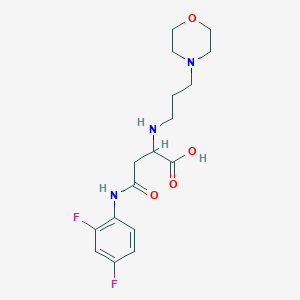

4-((2,4-Difluorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(2,4-difluoroanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23F2N3O4/c18-12-2-3-14(13(19)10-12)21-16(23)11-15(17(24)25)20-4-1-5-22-6-8-26-9-7-22/h2-3,10,15,20H,1,4-9,11H2,(H,21,23)(H,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNLULDJDKKMDKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNC(CC(=O)NC2=C(C=C(C=C2)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23F2N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-Difluorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:

Formation of Intermediate Amines: The initial step involves the synthesis of 2,4-difluoroaniline and 3-morpholinopropylamine.

Coupling Reaction: The intermediate amines are then coupled using a suitable coupling agent, such as carbodiimides, to form the desired product.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((2,4-Difluorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

4-((2,4-Difluorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((2,4-Difluorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl and morpholinopropyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The compound may also influence various signaling pathways, contributing to its overall mechanism of action.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several derivatives reported in the literature. Key comparisons include:

Key Observations :

- Solubility: The morpholinopropyl chain improves aqueous solubility compared to methylidene or triazole-thione derivatives .

Yield Comparison :

- Bromophenyl analog: 87.32% yield (methanol recrystallization) .

- Triazole-thiones: Moderate to high yields (70–90%) under reflux conditions .

Spectroscopic and Crystallographic Data

Infrared (IR) Spectroscopy

Note: The absence of C=O bands in triazole-thiones confirms cyclization, while the target compound retains the oxobutanoic acid carbonyl .

Crystallography

- Bromophenyl Analog : Two independent molecules in asymmetric unit; N–C(=O) bond lengths (1.346–1.359 Å) indicate resonance. Dihedral angles (24.8°–77.1°) suggest conformational flexibility .

- Target Compound (Inferred): The morpholinopropyl chain may introduce greater torsional flexibility compared to rigid triazole or methylidene groups, affecting crystal packing and hydrogen-bonding networks.

Biological Activity

The compound 4-((2,4-Difluorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid (CAS No. 110931-77-6) is a novel molecule that has garnered attention for its potential biological activities, particularly in the context of antifungal properties and interactions with specific biological targets. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Molecular Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 214.17 g/mol

| Property | Value |

|---|---|

| CAS Number | 110931-77-6 |

| Molecular Weight | 214.17 g/mol |

| Boiling Point | Not available |

| Purity | Typically >98% |

Antifungal Properties

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antifungal activity. The presence of electronegative atoms such as fluorine enhances the biological activity by increasing the lipophilicity of the compound, which facilitates transmembrane diffusion and enhances interaction with fungal targets .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the introduction of fluorine atoms at the para position on the phenyl moiety significantly increases antifungal efficacy. Compounds with stronger electronegativity demonstrated superior performance compared to those with lower electronegative substituents .

In Silico Studies

Molecular docking studies have shown that this compound interacts effectively with key residues in the active site of enzymes like CYP51, which is crucial for fungal sterol biosynthesis. The docking scores indicate a favorable binding affinity, suggesting potential as a therapeutic agent against fungal infections .

Case Study: Antifungal Activity Assessment

In a comparative study involving various derivatives, compounds similar to this compound were tested against common fungal strains. The results indicated that derivatives containing fluorinated phenyl groups exhibited enhanced antifungal activity compared to their non-fluorinated counterparts.

Table 2: Antifungal Activity Results

| Compound Name | Minimum Inhibitory Concentration (MIC) |

|---|---|

| 4-(4-Fluorophenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine | 0.5 µg/mL |

| 4-(2,4-Difluorophenyl)-4-oxobutanoic acid | 0.25 µg/mL |

The mechanism by which this compound exhibits its antifungal properties involves inhibition of key enzymatic pathways in fungi, particularly those involved in ergosterol biosynthesis. This disruption leads to compromised cell membrane integrity and ultimately cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.